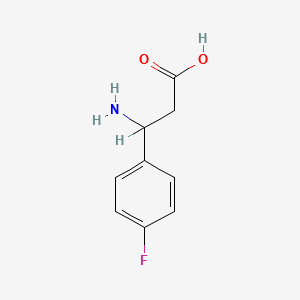

3-Amino-3-(4-fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934373 |

Source

|

| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-23-8, 325-89-3 |

Source

|

| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid (CAS No. 325-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and a critical analysis of its applications, with a particular focus on its role as a key building block for neurologically active compounds. The guide elucidates the strategic importance of the fluorine substituent in modulating biological activity, particularly in the context of the γ-aminobutyric acid (GABA) neurotransmitter system. This whitepaper is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Fluorinated β-Amino Acid

This compound, with the Chemical Abstracts Service (CAS) number 325-89-3 , is a synthetic β-amino acid that has emerged as a valuable scaffold in modern drug discovery.[1] Its structure, which combines a β-amino acid backbone with a strategically fluorinated phenyl ring, offers medicinal chemists a versatile tool for creating compounds with enhanced pharmacological profiles.[2]

The introduction of a fluorine atom into a drug candidate is a well-established strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the case of this compound, the para-fluoro substitution on the phenyl ring is critical, influencing its electronic properties and its interactions with enzyme and receptor active sites. This guide will explore the synthesis, properties, and applications of this compound, highlighting its significance as a precursor for more complex and potent therapeutic agents.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 325-89-3 | [3] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(p-fluorophenyl)-dl-beta-alanine, β-(4-Fluorophenyl)-β-alanine | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 224-228 °C (decomposes) | N/A |

| SMILES | NC(CC(O)=O)c1ccc(F)cc1 | [3] |

| InChI Key | CPGFMWPQXUXQRX-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of β-amino acids is a cornerstone of medicinal chemistry. For this compound, a facile and efficient one-pot, three-component reaction is the most common and scalable approach.[4]

Synthesis Workflow: One-Pot Three-Component Reaction

This method involves the condensation of 4-fluorobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent. The causality behind this choice of reactants lies in their ability to sequentially undergo a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid.

Sources

3-Amino-3-(4-fluorophenyl)propanoic acid structural analogs

An In-depth Technical Guide to the Structural Analogs of 3-Amino-3-(4-fluorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of this compound, a fluorinated β-amino acid of significant interest in medicinal chemistry. Positioned as a structural analog of γ-aminobutyric acid (GABA), this class of compounds holds potential as modulators of the GABAergic system, particularly the GABAB receptor. This document details the strategic rationale for fluorine incorporation, outlines robust synthetic methodologies for both racemic and enantiomerically pure analogs, presents detailed protocols for biological evaluation, and culminates in a critical analysis of the structure-activity relationships (SAR) governing their interaction with GABAB receptors. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.

Introduction: The Significance of β-Aryl-β-Amino Acids

β-Amino acids are crucial structural motifs found in numerous natural products and serve as essential building blocks for peptidomimetics and pharmacologically active compounds.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties and often confers resistance to enzymatic degradation. The subclass of β-aryl-β-amino acids, which includes the parent compound 3-amino-3-phenylpropanoic acid, forms the structural core of several neuroactive agents. These compounds are recognized as analogs of GABA, the primary inhibitory neurotransmitter in the mammalian CNS.[2]

The core compound, this compound (CAS 325-89-3), is a synthetic derivative designed to leverage the unique properties of fluorine in drug design.[3][4] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[5] Specifically, the strong carbon-fluorine bond enhances stability against oxidative metabolism by cytochrome P450 enzymes, a common strategy to improve the pharmacokinetic profile of drug candidates.[5]

The primary molecular target for this class of compounds is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[6] Clinically relevant GABAB agonists, such as baclofen (a p-chloro analog) and phenibut (the unsubstituted analog), are used to treat conditions like muscle spasticity and anxiety, respectively, validating the therapeutic potential of this scaffold.[2] This guide focuses on the systematic exploration of structural modifications to the this compound core to elucidate the principles governing its biological activity.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of β-aryl-β-amino acids can be approached through various methods. For a foundational understanding, a general and robust one-pot synthesis is presented, followed by a more advanced protocol for achieving enantiomeric purity, which is often critical for pharmacological activity.

General Protocol: One-Pot Racemic Synthesis

A facile and widely used method for preparing 3-amino-3-arylpropanoic acids is the three-component condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a refluxing solvent. This method provides direct access to the racemic β-amino acid.

Experimental Protocol: Synthesis of (±)-3-Amino-3-(4-fluorophenyl)propanoic Acid

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (5.00 g, 40.3 mmol), malonic acid (4.19 g, 40.3 mmol), and ammonium acetate (6.21 g, 80.6 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain reflux for 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) for 1 hour to maximize precipitation.

-

Filtration and Washing: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.

Causality and Insights: This reaction proceeds through a complex mechanism likely involving a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation. Using a twofold excess of ammonium acetate ensures a sufficient supply of ammonia for the Michael addition step. Ethanol is an effective solvent as it solubilizes the reactants while allowing for precipitation of the product upon cooling.

Enantioselective Synthesis via Chiral Auxiliary

For drug development, accessing single enantiomers is paramount, as biological activity often resides in only one stereoisomer. The following protocol, adapted from a validated procedure for a similar analog, utilizes a chiral auxiliary derived from L-asparagine to achieve high enantioselectivity.[7]

Experimental Protocol: Asymmetric Synthesis of (R)-3-Amino-3-arylpropanoic Acids

This multi-step protocol involves the synthesis of a chiral pyrimidinone auxiliary, its coupling to the aryl moiety, and subsequent reductive cleavage to yield the enantiopure β-amino acid.

-

Step 1: Synthesis of Chiral Auxiliary: A chiral tetrahydropyrimidinone is first prepared from L-asparagine and pivalaldehyde.[7] This auxiliary serves to direct the stereochemistry of subsequent reactions.

-

Step 2: Heck Coupling: The vinyl group of the auxiliary is coupled with a substituted aryl iodide (e.g., 4-fluoroiodobenzene) using a palladium catalyst (e.g., Pd(PPh3)4) in a Heck reaction. This step stereoselectively introduces the desired aryl group.

-

Step 3: Reductive Cleavage of the Auxiliary: The aryl-coupled intermediate is subjected to reductive cleavage. The heterocycle is dissolved in a mixture of tetrahydrofuran and ethanol, cooled to -40°C, and treated with sodium borohydride (NaBH4). The pH is maintained near 7 with the careful addition of HCl.[7] This step cleaves the C-N bond, liberating the amino group.

-

Step 4: Hydrolysis and Isolation: The resulting intermediate is hydrolyzed with acid to remove the auxiliary and liberate the final enantiomerically pure β-amino acid, which is then isolated and purified.

Causality and Insights: The rigidity and defined stereochemistry of the pyrimidinone heterocycle, derived from an inexpensive chiral pool starting material (L-asparagine), effectively shields one face of the molecule. This forces the incoming aryl group in the Heck coupling and the hydride in the reduction step to approach from the less sterically hindered face, thus ensuring high diastereoselectivity. The final product's stereochemistry is dictated by the starting enantiomer of asparagine.

Biological Evaluation: Probing the GABAergic System

The primary hypothesis for the biological activity of these analogs is their interaction with GABA receptors. A standard and definitive method to quantify this interaction is through a competitive radioligand binding assay.

Workflow for SAR Analysis

A systematic approach is required to correlate structural changes with biological activity. The workflow diagram below illustrates the key stages of a typical SAR campaign for this compound class.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: GABAB Receptor Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity for the GABAB receptor by measuring its ability to displace a known radiolabeled antagonist, such as [3H]CGP54626, from rat brain membranes.

-

Membrane Preparation:

-

Homogenize whole rat brains (minus cerebellum) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of ~0.5 mg/mL, determined by a Bradford or BCA assay. Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand (e.g., 2 nM [3H]CGP54626).

-

Initiate the binding reaction by adding the membrane preparation (e.g., 100-200 µg protein per well).

-

Total Binding: Wells containing only buffer, radioligand, and membranes.

-

Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known non-labeled ligand (e.g., 1 mM GABA) to saturate all specific binding sites.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of β-aryl-β-amino acids at the GABAB receptor is highly sensitive to their chemical structure. Key determinants of activity include the nature and position of the substituent on the phenyl ring, the stereochemistry at the β-carbon, and the nature of the acidic terminus.

The Role of the Phenyl Ring Substituent

The seminal GABAB agonist, baclofen, features a chlorine atom at the para-position of the phenyl ring. Research into related analogs provides critical insights into the electronic and steric requirements of the receptor's binding pocket. A study by Abbenante et al. synthesized and evaluated 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homolog of baclofen, and its phosphonic and sulfonic acid isosteres as GABAB antagonists.[8]

| Compound ID | Structure (X=) | R Group | Biological Activity (pA₂) |

| 1 | 4-Cl | -COOH | 3.5 |

| 2 | 4-Cl | -PO(OH)₂ | 3.8 |

| 3 | 4-Cl | -SO₃H | 4.0 |

| Data sourced from Abbenante, G., et al. (1997).[8] |

The pA₂ value is the negative logarithm of the antagonist concentration required to produce a twofold shift in an agonist's dose-response curve, with higher values indicating greater potency. The data reveals several key insights:

-

Halogen Substitution: The presence of a halogen at the para-position is well-tolerated and can confer potent activity. While this data is for a 4-chloro analog, the similar size and electronegativity of fluorine suggest that this compound is a highly promising candidate for GABAB receptor modulation.

-

Acidic Moiety: Replacing the carboxylic acid with bioisosteres like phosphonic or sulfonic acid has a measurable impact on activity. The sulfonic acid analog (3 ) was the most potent antagonist in this series, suggesting that the increased acidity and tetrahedral geometry of this group may form more favorable interactions within the receptor's orthosteric binding site.[8]

Stereochemistry

The activity of GABAB ligands is often stereospecific. For baclofen, the (R)-(-)-enantiomer is responsible for virtually all of its agonist activity at the GABAB receptor.[9] This stereoselectivity underscores the importance of the three-dimensional arrangement of the key pharmacophoric elements—the amino group, the acidic group, and the aryl ring—for proper orientation within the binding pocket of the GABAB1 subunit. Therefore, the use of enantioselective synthesis is not merely an academic exercise but a critical requirement for developing clinically viable drug candidates.

Molecular Target and Signaling Pathway

The GABAB receptor is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[6] GABA and its analogs bind to the extracellular "Venus flytrap" domain of the GABAB1 subunit. This binding event induces a conformational change that is transmitted to the GABAB2 subunit, which is responsible for coupling to and activating intracellular G-proteins of the Gαi/o family.[2]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Asymmetric Synthesis of Beta-aryl-beta-amino Acids and Completion of Total ... - Kent Sinching Chu - Google Books [books.google.com]

Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-3-(4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring of this β-amino acid bestows unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide details both a robust method for racemic synthesis and a stereoselective biocatalytic approach for obtaining enantiopure forms, which are critical for the development of targeted therapeutics. The content is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for the successful synthesis and characterization of this important synthetic intermediate.

Introduction: The Strategic Value of Fluorinated β-Amino Acids in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, conformation, and metabolic stability.[2] When incorporated into amino acids, these effects can lead to the development of more potent and selective therapeutics, particularly in the realm of central nervous system (CNS) disorders where the ability to cross the blood-brain barrier is crucial.[3]

This compound, a non-proteinogenic β-amino acid, exemplifies these advantages. Its structure is a key component in the synthesis of novel pharmaceuticals and modified peptides.[1][4] The presence of the fluorophenyl moiety can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a versatile precursor for a wide range of drug development applications.[1][2] This guide will provide the necessary technical details to empower researchers to synthesize and utilize this compound in their discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 325-89-3 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [5] |

| Molecular Weight | 183.18 g/mol | [5] |

| Melting Point | 224-228 °C (decomposes) | [1] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | This compound | [5] |

Racemic Synthesis: A One-Pot Three-Component Reaction

A straightforward and efficient method for the synthesis of racemic this compound involves a one-pot reaction between 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[6] This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a cascade of classical organic reactions. The proposed mechanism is as follows:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between 4-fluorobenzaldehyde and malonic acid, catalyzed by the ammonia from ammonium acetate, to form 2-(4-fluorobenzylidene)malonic acid.

-

Michael Addition: Ammonia then acts as a nucleophile in a Michael addition to the α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: The resulting intermediate undergoes decarboxylation upon heating to yield the final product, this compound.

A diagram of the proposed reaction mechanism is provided below.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric 3-amino-3-(3-fluorophenyl)propanoic acid and is expected to provide the desired product in good yield.[4]

Materials:

-

4-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.5 eq).

-

Add ethanol as the solvent (approximately 4 mL per gram of 4-fluorobenzaldehyde).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 7-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-5 °C in an ice bath and continue stirring for 1 hour to facilitate precipitation.

-

Collect the white precipitate by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain racemic this compound.

Asymmetric Synthesis: A Biocatalytic Approach

For applications in drug development, obtaining enantiomerically pure compounds is often a necessity. A highly effective method for the asymmetric synthesis of β-amino acids is through the enzymatic hydrolysis of a corresponding β-aminonitrile. Whole-cell biocatalysts from the Rhodococcus genus, such as Rhodococcus erythropolis, are known to possess nitrile hydratase and amidase enzymes that can catalyze this transformation with high enantioselectivity.[6][7]

Synthetic Strategy

The asymmetric synthesis involves a two-step process:

-

Synthesis of the β-Aminonitrile Precursor: The starting material for the enzymatic resolution is 3-amino-3-(4-fluorophenyl)propanenitrile. This can be synthesized via the Strecker synthesis or by the addition of cyanide to a suitable precursor.

-

Enzymatic Hydrolysis: The racemic β-aminonitrile is then subjected to hydrolysis using a whole-cell biocatalyst. The enzymes within the microorganism selectively convert one enantiomer of the nitrile to the corresponding carboxylic acid, allowing for the separation of the desired enantiomer.

The overall workflow for the asymmetric synthesis is depicted below.

Caption: Workflow for the asymmetric synthesis of the target molecule.

Experimental Protocol: Enzymatic Hydrolysis

The following is a general protocol for the enzymatic hydrolysis of a β-aminonitrile using Rhodococcus erythropolis. Optimization of pH, temperature, and reaction time may be necessary for this specific substrate.[3][6]

Materials:

-

Racemic 3-amino-3-(4-fluorophenyl)propanenitrile

-

Rhodococcus erythropolis whole cells (e.g., SET1)

-

Phosphate buffer (100 mM, pH 7-9)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Acid and base for pH adjustment

Procedure:

-

Cell Culture and Induction: Cultivate Rhodococcus erythropolis in a suitable growth medium. The nitrile hydratase/amidase activity can be induced by adding a small amount of a nitrile, such as 3-hydroxybutyronitrile, to the culture medium.

-

Biotransformation: Prepare a suspension of the induced whole cells in a phosphate buffer (e.g., 100 mM, pH 8.0). The optimal pH should be determined empirically, as the protonation state of the amino group can affect enzyme activity.[8]

-

Add the racemic 3-amino-3-(4-fluorophenyl)propanenitrile to the cell suspension to a final concentration of approximately 10 mM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking (e.g., 200 RPM).[3]

-

Monitor the reaction progress by HPLC using a chiral column to track the formation of the amino acid product and the depletion of the nitrile substrate.

-

Work-up and Purification: Once the desired conversion and enantiomeric excess are achieved, terminate the reaction by centrifuging to remove the cells.

-

Adjust the pH of the supernatant to the isoelectric point of the amino acid to facilitate precipitation, or use ion-exchange chromatography for purification. Alternatively, extraction with an organic solvent at an appropriate pH can be used to separate the product from the unreacted nitrile.

Characterization and Quality Control

Thorough characterization of the final product is essential to ensure its identity, purity, and, in the case of asymmetric synthesis, enantiomeric excess. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the chemical purity. For enantiomeric purity, a chiral HPLC method is required.[9]

Conclusion

This compound is a strategically important building block for the development of novel therapeutics. This guide has provided detailed methodologies for both its racemic and enantioselective synthesis. The one-pot racemic synthesis offers a simple and efficient route to the compound, while the biocatalytic approach using Rhodococcus species provides access to the enantiomerically pure forms that are often required in pharmaceutical applications. By leveraging these synthetic strategies and analytical techniques, researchers can effectively incorporate this valuable fluorinated β-amino acid into their drug discovery programs.

References

- PubChem. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. [Link]

- ResearchGate. Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. [Link]

- O'Donoghue, A. C., et al. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium.

- PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

- ResearchGate.

- Wiley-VCH. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Link]

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

- Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

- PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

- Beilstein Journals.

- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

- 1. 3-氨基-3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]

- 5. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: A Key Fluorinated Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid

This compound is a non-proteinogenic β-amino acid that has garnered significant interest among researchers and drug development professionals. Its structure, which uniquely combines a propanoic acid backbone with an amino group and a fluorinated phenyl ring, makes it a versatile and valuable building block in organic synthesis.[1][2] The strategic incorporation of a fluorine atom onto the phenyl ring dramatically alters the molecule's physicochemical properties, offering distinct advantages in the design of novel therapeutics.[3] This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications in the pharmaceutical sciences.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa values, and improve binding affinity to biological targets.[3][4][5] Consequently, fluorinated amino acids like this compound serve as crucial intermediates for creating more potent, selective, and bioavailable therapeutic agents.[3][6] Its utility spans from the synthesis of modified peptides with increased resistance to enzymatic degradation to the development of small-molecule drugs targeting the central nervous system.[3][7][8]

IUPAC Nomenclature and Structural Analysis

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[][10] This name precisely describes the molecule's chemical structure. Let's deconstruct the name to understand its components:

-

Propanoic acid : This is the parent structure, indicating a three-carbon carboxylic acid (CH₃-CH₂-COOH).

-

Numbering : The carbon chain is numbered starting from the carboxyl group (C1). Therefore, the carbons are designated C1 (carboxyl), C2, and C3.

-

Substituents on C3 : The name indicates two substituents attached to the third carbon (C3):

-

3-amino : An amino group (-NH₂) is located on C3.

-

3-(4-fluorophenyl) : A phenyl group (-C₆H₅) is also attached to C3. The "4-fluoro" prefix specifies that a fluorine atom is attached to the fourth carbon of this phenyl ring (the para position).

-

The compound is a type of β-amino acid because the amino group is attached to the beta-carbon (C3) relative to the carboxyl group. It is also known by synonyms such as 3-(4-Fluorophenyl)-β-alanine.[10]

Caption: Breakdown of the IUPAC name for this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 325-89-3 | [] |

| Molecular Formula | C₉H₁₀FNO₂ | [10] |

| Molecular Weight | 183.18 g/mol | [10] |

| Appearance | Solid | |

| Melting Point | 224-228 °C (decomposes) | [] |

| IUPAC Name | This compound | [][10] |

| SMILES | NC(CC(O)=O)c1ccc(F)cc1 | |

| InChI Key | CPGFMWPQXUXQRX-UHFFFAOYSA-N |

Synthesis Protocol: A Representative Method

This compound can be synthesized through various organic chemistry routes. A common and effective method involves a condensation reaction using readily available starting materials. This approach is valued for its efficiency and directness.

A related synthesis for the 3-fluoro isomer provides a clear, adaptable protocol. It involves the reaction of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.[11] This one-pot reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source and the catalyst.

Step-by-Step Experimental Protocol

Objective: To synthesize racemic this compound.

Materials:

-

4-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

Reaction Setup : To a solution of 4-fluorobenzaldehyde (1 equivalent) in ethanol, add malonic acid (1 equivalent) and ammonium acetate (1.5 equivalents).[11]

-

Heating : Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.[11]

-

Reaction Monitoring : Monitor the reaction progress over several hours (e.g., 7 hours as a reference) using an appropriate technique like Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : Upon completion, cool the reaction mixture to a low temperature (0-5°C).[11]

-

Isolation : The product will precipitate out of the solution as a solid. Continue stirring at the reduced temperature for approximately 1 hour to maximize precipitation.

-

Filtration and Purification : Collect the solid product by filtration, wash with cold ethanol to remove residual impurities, and dry under vacuum. This typically yields the target compound as a white powder.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.[1][2]

1. Enhancing Pharmacokinetic Properties: The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its introduction can block sites of metabolic attack (e.g., para-hydroxylation on a phenyl ring), thereby increasing the metabolic stability and half-life of a drug.[3] This leads to improved pharmacokinetic profiles.

2. Modulating Receptor Binding and Potency: The strong carbon-fluorine bond and the electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially enhancing the binding affinity and efficacy of a drug candidate.[3][4]

3. Peptide and Peptidomimetic Synthesis: Incorporating this fluorinated β-amino acid into peptide chains creates peptidomimetics with altered conformations and increased stability.[3] Natural peptides are often susceptible to rapid degradation by proteases. The inclusion of non-natural amino acids like this one can confer resistance to enzymatic cleavage, making them more viable as therapeutic agents.[3]

4. Precursor for Complex Heterocycles: The dual functionality of the amino and carboxylic acid groups allows this compound to be a key starting material for synthesizing more complex molecules, including various heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its IUPAC name provides a clear blueprint of its structure, which is fundamental to its function. The presence of the 4-fluorophenyl group imparts unique and desirable properties that are leveraged to design next-generation therapeutics with enhanced stability, potency, and selectivity. As pharmaceutical research continues to demand more sophisticated molecular building blocks, the importance of compounds like this compound is set to grow, solidifying its role as a cornerstone of modern drug discovery.

References

- 3-Amino-3-(4-fluorophenyl)propionic acid. BOC Sciences. Available at: https://www.bocsci.com/3-amino-3-4-fluorophenyl-propionic-acid-cas-325-89-3-item-47123-285640.html

- 3-Amino-3-(4-fluorophenyl)propionic acid 97. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/692564

- (R)-3-Amino-3-(4-fluorophenyl)propionic acid. J&K Scientific. Available at: https://www.jk-scientific.com/en/product-15217-151911-23-8.html

- This compound. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/579885

- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-fluorinated-amino-acids-in-modern-drug-discovery-28022631.html

- 3-Amino-3-(3-fluorophenyl)propanoic acid. Guidechem. Available at: https://www.guidechem.com/wiki/117391-51-2.html

- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Le-Nutra. Available at: https://www.le-nutra.com/news/the-role-of-3-amino-3-4-fluorophenyl-propionic-acid-in-organic-synthesis-78716769.html

- 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis. Le-Nutra. Available at: https://www.le-nutra.com/news/3-amino-3-4-fluorophenyl-propionic-acid-your-partner-in-chemical-synthesis-78716751.html

- 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/580128

- 3-Amino-3-(3-fluorophenyl)propanoic acid. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531327.htm

- (S)-3-Amino-3-(3-fluorophenyl)propionic acid. Chem-Impex. Available at: https://www.chemimpex.com/s-3-amino-3-3-fluorophenylpropionic-acid-a-valuable-building-block-in-pharmaceutical-research-and-development

- 3-(4-Fluorophenyl)propionic acid. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/136302

- Chouikhi, D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/16/108

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents. Available at: https://patents.google.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: https://www.mdpi.com/1422-0067/26/23/6545

- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/33331252/

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: https://www.mdpi.com/1420-3049/28/5/2105

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 10. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Amino-3-(4-fluorophenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This strategic modification can profoundly enhance a compound's pharmacological profile, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid, has emerged as a valuable and versatile building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem[3] |

| Molecular Weight | 183.18 g/mol | PubChem[3] |

| CAS Number | 325-89-3 | PubChem[3] |

| Appearance | White to off-white solid | |

| Melting Point | 224-228 °C (decomposes) | |

| Solubility | Soluble in water |

Molecular Structure:

The structure of this compound features a propanoic acid backbone with an amino group and a 4-fluorophenyl group attached to the β-carbon. This unique arrangement provides multiple points for chemical modification, making it a versatile precursor in organic synthesis.[4]

Synthesis and Stereochemistry

The synthesis of this compound can be achieved through various synthetic routes. Asymmetric synthesis is often employed to obtain specific enantiomers, which is crucial for developing stereoselective therapeutics.[1]

General Synthetic Approach: Asymmetric Synthesis

A common strategy for the asymmetric synthesis of β-amino acids involves the use of chiral auxiliaries or catalysts. While a specific, detailed protocol for the title compound is proprietary to many manufacturers, a general and illustrative workflow can be outlined based on established methodologies for similar fluorinated amino acids.[5][6][7]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a representative example of an asymmetric synthesis of a β-amino acid derivative and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine) (1.0 eq) in an appropriate solvent (e.g., toluene).

-

Add a dehydrating agent (e.g., magnesium sulfate) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine.

Step 2: Enolate Addition

-

In a separate flask, prepare a solution of a malonic acid derivative (e.g., diethyl malonate) (1.2 eq) and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol) at 0 °C.

-

Slowly add the crude chiral imine to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the crude product from Step 2 in a mixture of a strong acid (e.g., hydrochloric acid) and an organic solvent (e.g., dioxane).

-

Heat the mixture at reflux for 6-12 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., sodium hydroxide).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) will appear as a complex multiplet due to the fluorine substitution.

-

Methine Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm.

-

Methylene Protons (-CH₂-COOH): A multiplet, often appearing as a doublet of doublets, around δ 2.5-3.0 ppm.

-

Amine and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR (Carbon NMR):

-

Carboxyl Carbon (-COOH): A signal in the downfield region, typically around δ 170-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

-

Methine Carbon (-CH(NH₂)-): A signal around δ 50-60 ppm.

-

Methylene Carbon (-CH₂-COOH): A signal around δ 35-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | N-H stretch | Amino group |

| 1725-1700 | C=O stretch | Carboxylic acid |

| 1600-1585 | N-H bend | Amino group |

| 1250-1000 | C-F stretch | Aryl-fluoride |

Applications in Drug Development

The unique properties imparted by the fluorine atom make this compound a highly sought-after intermediate in drug discovery.[8]

Central Nervous System (CNS) Disorders

The enhanced lipophilicity and metabolic stability of molecules derived from this amino acid facilitate their transport across the blood-brain barrier.[1] This makes it a key building block for the development of drugs targeting neurological and psychiatric conditions.[2]

Signaling Pathway Visualization: A Hypothetical CNS Drug Target

Caption: Hypothetical signaling pathway of a CNS drug derived from the title compound.

Peptide and Peptidomimetic Synthesis

Incorporating this compound into peptides can enhance their proteolytic stability and modify their conformation, leading to improved therapeutic properties.[2]

As a Precursor for Novel Scaffolds

The amino and carboxylic acid functionalities, along with the fluorinated phenyl ring, provide a versatile platform for the synthesis of a wide range of heterocyclic and other complex organic molecules with potential therapeutic applications, including as anticancer agents.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.

-

Ingestion: Clean mouth with water.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion: A Key Enabler of Future Therapeutics

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a fluorinated aromatic ring and a β-amino acid scaffold provides medicinal chemists with a powerful tool to address some of the most pressing challenges in therapeutic development. From enhancing CNS penetration to improving metabolic stability, the incorporation of this building block can lead to the creation of more effective and safer medicines. As our understanding of disease pathways deepens, the demand for such sophisticated and versatile chemical intermediates will undoubtedly continue to grow, solidifying the role of this compound in the future of pharmaceutical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.

- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.

- GlobalInfoSync. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.

- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

- MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- MDPI. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- ACS Publications. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- Freie Universität Berlin. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- GlobalInfoSync. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.

- ResearchGate. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. renyi.hu [renyi.hu]

- 8. nbinno.com [nbinno.com]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-Amino-3-(4-fluorophenyl)propanoic Acid in Organic Solvents

Introduction

3-Amino-3-(4-fluorophenyl)propanoic acid, a β-amino acid derivative, is a compound of significant interest in pharmaceutical research and development.[1] Its structural similarity to neurotransmitters makes it a valuable building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[2][3] The fluorinated phenyl group can enhance pharmacological properties such as metabolic stability and binding affinity.[1] A thorough understanding of the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for its successful development, impacting everything from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical methodologies for solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10FNO2 | [4][5] |

| Molecular Weight | 183.18 g/mol | [4][5] |

| Melting Point | 224-228 °C (decomposes) | [5] |

| pKa (predicted) | 3.66 ± 0.10 (acidic), 9.77 ± 0.10 (basic) | [No direct source found] |

| XLogP3 (predicted) | -1.3 | [4] |

The presence of both a carboxylic acid and an amino group means that this compound exists as a zwitterion at its isoelectric point.[6] This charge separation leads to strong intermolecular forces, resulting in a high melting point and a general preference for polar solvents. The negative XLogP3 value further indicates a hydrophilic character.[4] However, the fluorophenyl group introduces a degree of lipophilicity, which can influence its solubility in less polar organic solvents.

Qualitative Solubility Profile

While specific quantitative data is not widely published, the general principles of amino acid solubility can be applied.[6] Due to its zwitterionic nature, this compound is expected to have:

-

High solubility in highly polar aprotic solvents such as dimethyl sulfoxide (DMSO).

-

Moderate to good solubility in polar protic solvents like methanol and ethanol, where it can engage in hydrogen bonding.

-

Low solubility in non-polar solvents such as hexane and toluene, due to the significant polarity mismatch.

-

Variable solubility in solvents of intermediate polarity like acetone and acetonitrile.

Some suppliers describe the compound as having "excellent solubility and stability," which are critical for formulation in drug development.[3]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator. A standard temperature for solubility screening is 25 °C (298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method, offering high specificity and accuracy. A standard curve of known concentrations must be prepared to quantify the unknown sample.

-

UV-Vis Spectrophotometry: This method can be used if the compound has a suitable chromophore and there are no interfering substances. A standard curve is also required.

-

-

-

Calculation:

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound in a given organic solvent is a complex interplay of several factors.

Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the charged carboxylate and ammonium groups of the zwitterion, as well as the polar C-F bond.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can solvate charged species well. DMSO is a particularly good solvent for many APIs due to its high polarity and hydrogen bond accepting capability.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar and charged groups of the amino acid, leading to poor solubility.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. Determining the temperature dependence of solubility is crucial for developing crystallization processes.

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the API used in solubility studies.

Visualization of Influencing Factors

Caption: Factors influencing the solubility of the target compound.

Modern Approaches to Solubility Prediction

In modern drug development, experimental solubility screening can be resource-intensive. Therefore, in silico predictive models are often used in the early stages to guide solvent selection. These models use the physicochemical properties of the solute and solvent to predict solubility. Some common approaches include:

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with solubility.

-

Thermodynamic Models: Models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) and COSMO-RS (Conductor-like Screening Model for Real Solvents) use thermodynamic principles to predict phase equilibria.

-

Machine Learning: More recently, machine learning algorithms have been trained on large datasets of experimental solubility data to predict the solubility of new compounds with increasing accuracy.

While these models are powerful tools for initial screening, experimental validation remains essential for accurate process development and formulation.

Conclusion

References

- PubChem. This compound.

- USA Chemical Suppliers. (s)-3-amino-3-(4-fluorophenyl)propionic acid suppliers USA. [Link]

- Amerigo Scientific. This compound. [Link]

- PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid.

- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Stenutz. 3-amino-3-(4-fluorophenyl)propionic acid. [Link]

- Autechaux. The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. [Link]

- PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.

- PubMed Central. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

- MDPI. Physicochemical Characterization of the Oral Biotherapeutic Drug IMUNOR®. [Link]

- Chemistry LibreTexts. 26.2: Structures of Amino Acids. [Link]

- PubMed. Solubility of amino acids in pure solvent systems. [Link]

- PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate.

- PubMed Central.

- iChemical. (R)-3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. [Link]

- PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

- PubChem. CID 158720422.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-3-(4-fluorophenyl)propionic acid 97 325-89-3 [sigmaaldrich.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to the Melting Point of 3-Amino-3-(4-fluorophenyl)propanoic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 3-Amino-3-(4-fluorophenyl)propanoic acid, a key building block in pharmaceutical synthesis. This document moves beyond a simple statement of the melting point value to explore the theoretical underpinnings, practical measurement methodologies, and the critical influence of chemical purity and solid-state form on this fundamental physical property. Detailed, field-proven protocols for both traditional capillary melting point determination and advanced Differential Scanning Calorimetry (DSC) are presented. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to accurately determine and interpret the melting point of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of a Melting Point

This compound, also known as 3-(4-fluorophenyl)-β-alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its utility as a precursor for novel therapeutics necessitates a thorough understanding of its physicochemical properties, among which the melting point is paramount.

The melting point is not merely a physical constant; it is a sensitive indicator of purity and an essential parameter for material characterization. In the pharmaceutical industry, an accurate and well-defined melting point is a critical quality attribute that can influence formulation development, stability, and bioavailability. For a compound like this compound, which may exist in different crystalline forms (polymorphs), the melting point serves as a key identifier for the specific solid-state form being handled.

This guide will delve into the nuances of melting point determination for this compound, providing a robust framework for its accurate measurement and interpretation.

Physicochemical Properties and Reported Melting Point

This compound is a white to off-white solid with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol .

| Property | Value | Source(s) |

| Melting Point | 224-228 °C (with decomposition) | |

| Alternate Melting Point | 223-225 °C | [2] |

| CAS Number | 325-89-3 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol |

It is crucial to note that the melting point is often reported as a range and with decomposition, indicating that the compound breaks down chemically as it melts. This behavior is important to consider during analysis and formulation.

Theoretical Framework: Understanding the Melting Transition

The melting of a crystalline solid is a first-order phase transition where the highly ordered crystal lattice breaks down into a disordered liquid state. This process occurs at a specific temperature for a pure, crystalline substance under constant pressure. However, in practice, several factors can influence the observed melting point.

The Impact of Impurities: Melting Point Depression and Range Broadening

The presence of impurities disrupts the regular crystalline lattice of a substance.[3] This disruption weakens the intermolecular forces holding the crystal together, requiring less energy (and thus a lower temperature) to break the lattice. This phenomenon is known as melting point depression .

Furthermore, impurities cause the substance to melt over a range of temperatures rather than at a sharp point. As the substance begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of the subsequent solid. This results in a broadened melting point range . A sharp melting range (typically less than 1-2 °C) is a strong indicator of high purity.

Polymorphism: Different Crystal Forms, Different Melting Points

Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physicochemical properties, including different melting points, solubilities, and stabilities. The thermodynamically most stable polymorph at a given temperature and pressure will generally have the highest melting point. It is therefore essential in a regulated environment to control the polymorphic form of an active pharmaceutical ingredient (API).

Synthesis and Potential Impurities

A common and efficient method for the synthesis of β-amino acids like this compound is the Rodionov reaction .[4] This one-pot reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in a suitable solvent, typically ethanol.[5]

The Rodionov Reaction Workflow

Caption: Generalized workflow for the synthesis of this compound via the Rodionov reaction.

Potential Impurities and Their Impact

Understanding the synthetic route is crucial for anticipating potential impurities that can affect the melting point.

-

Unreacted Starting Materials: Residual 4-fluorobenzaldehyde or malonic acid can act as impurities, leading to a depressed and broadened melting point.

-

Side Products: The Rodionov reaction can sometimes yield side products such as propenoic and ylidenemalonic acids.[3] These structurally related impurities can co-crystallize with the desired product, making them difficult to remove and significantly impacting the melting point.

-

Solvent Residues: Incomplete drying can leave residual ethanol, which will also depress the melting point.

Rigorous purification, typically through recrystallization, is essential to remove these impurities and obtain a product with a sharp and accurate melting point. The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Methodologies for Melting Point Determination

Accurate determination of the melting point requires adherence to standardized protocols and the use of calibrated instrumentation.

Capillary Melting Point Method (USP <741> Class I)

This traditional and widely used method involves heating a small sample of the compound in a sealed capillary tube and visually observing the temperature at which it melts.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Repeat until a column of 2-4 mm of packed sample is obtained.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block or oil bath.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the sample.

-

-

Measurement:

-

Place the capillary tube containing the sample into the apparatus.

-

Heat the sample at a relatively rapid rate (e.g., 10-20 °C/minute) to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating medium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting range is the difference between these two temperatures.

-

-

Self-Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the apparatus regularly using certified melting point standards.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting transition.

Caption: A simplified workflow for determining the melting point using Differential Scanning calorimetry.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered sample into a clean DSC pan (typically aluminum).

-

Seal the pan hermetically to prevent any loss of sample due to decomposition or sublimation.

-

-

Instrument Calibration and Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile would involve an initial equilibration step followed by a linear heating ramp (e.g., 10 °C/minute) through the expected melting range.

-

-

Measurement:

-

Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The output is a thermogram, a plot of heat flow versus temperature. The melting transition will appear as an endothermic peak.

-

The onset temperature of the peak is typically reported as the melting point.

-

The peak temperature represents the temperature at which the melting rate is maximal.

-

The area under the peak is proportional to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.

-

-

Trustworthiness of the Protocol:

-

The use of a reference pan and a controlled heating rate ensures high precision.

-

The quantitative data (onset temperature and enthalpy of fusion) provide a more detailed characterization of the melting process compared to the visual capillary method.

-

Safety and Handling

While this compound is not classified as a hazardous substance according to GHS, good laboratory practices should always be followed.[7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion